molecular formula C16H18N4O B1452150 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-58-4

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B1452150
CAS No.: 1105196-58-4
M. Wt: 282.34 g/mol
InChI Key: OQUNCXOMIXTCAY-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for its potential in antiviral and anticancer applications. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. The pyrazolo[3,4-d]pyridazin-7-one scaffold, which forms the core of this molecule, is a privileged structure known for its diverse pharmacological activities . Recent research highlights the strong potential of this heterocyclic system in developing novel antiviral agents. Studies have shown that derivatives based on this core structure exhibit potent inhibitory activity against the Zika virus (ZIKV) by targeting the essential NS2B-NS3 protease, a key enzyme for viral replication . Furthermore, this chemotype is under investigation for its utility in oncology research. Structurally similar pyridazinone-derived compounds have been described as modulators of the MYC oncogene, a challenging and critical target in many cancers . The ability to potentially inhibit MYC expression or activity makes this class of compounds a valuable tool for researching new anticancer strategies . The structural features of this compound, including the 3,4-dimethylphenyl and isopropyl substituents, are designed to optimize its interaction with biological targets and its overall drug-like properties. Researchers can utilize this molecule as a key intermediate or a reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and high-throughput screening.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-9(2)14-13-8-17-20(15(13)16(21)19-18-14)12-6-5-10(3)11(4)7-12/h5-9H,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNCXOMIXTCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is a crucial regulator in the necroptosis signaling pathway. This interaction is characterized by high binding affinity and inhibition potency, making it a potential therapeutic agent for inflammatory diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated anticancer activity against renal cancer cell lines. The compound’s ability to inhibit RIPK1 also suggests its potential in regulating necroptosis, a form of programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits RIPK1 by binding to its active site, thereby preventing the phosphorylation of downstream signaling molecules involved in necroptosis. This inhibition leads to the suppression of necroptosis and the associated inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce various metabolites. These metabolic processes are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects. Understanding its transport mechanisms is essential for developing effective delivery systems and improving its bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications and targeting signals are likely involved in its subcellular localization, influencing its therapeutic potential.

Biological Activity

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS: 1105196-58-4) is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This compound exhibits a diverse range of pharmacological properties, including anticancer, antimicrobial, and immunomodulatory effects. This article reviews the biological activity of this compound based on various studies and findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo compounds. For instance, derivatives similar to this compound have shown significant inhibitory effects against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting enhanced efficacy in targeting cancer cells .
CompoundCell LineIC50 (µM)Reference
Pyrazole Derivative AMCF-78.5
Pyrazole Derivative BMDA-MB-2319.0
DoxorubicinMCF-717.0

Antimicrobial Activity

The antimicrobial properties of pyrazolo compounds have also been documented. Research indicates that certain derivatives demonstrate potent antibacterial and antifungal activities.

  • Research Findings : A series of pyrazole derivatives were tested for their antimicrobial efficacy against various pathogens. Compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Gram-positive and Gram-negative bacteria .
CompoundTarget OrganismMIC (µg/mL)Reference
Pyrazole Derivative CStaphylococcus aureus20
Pyrazole Derivative DEscherichia coli30

Immunomodulatory Effects

Immunomodulatory activity has been observed in some pyrazolo derivatives, with implications for their use in treating autoimmune diseases.

  • Mechanism of Action : Studies have shown that these compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. This inhibition can lead to reduced proliferation of immune cells and may provide therapeutic benefits in conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one are contextualized below through comparison with analogous derivatives.

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties Source
Target Compound 1-(3,4-dimethylphenyl), 4-isopropyl C₁₅H₁₆N₄O 268.31 pKa ~10.8, logD ~1.28 (predicted), commercial availability
3,4-Di(4-methylphenyl)-1-(2,4-dinitrophenyl)-6-(2,5-dichlorophenyl)-... (7d) 1-(2,4-dinitrophenyl), 3,4-di(4-methylphenyl), 6-(2,5-dichlorophenyl) C₂₉H₂₁Cl₂N₅O₅ Not reported mp 257°C, IR C=O stretch at 1690 cm⁻¹, 63% synthetic yield
6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-... 1-(4-fluorophenyl), 6-(4-fluorobenzyl), 4-methyl C₁₉H₁₄F₂N₄O 352.34 (calculated) Fluorine substituents enhance electronegativity and metabolic stability
1-(4-Fluorophenyl)-4-isopropyl-... 1-(4-fluorophenyl), 4-isopropyl C₁₄H₁₃FN₄O 280.29 (calculated) Discontinued product, potential stability or synthesis challenges
4-Isopropyl-1-phenyl-... 1-phenyl, 4-isopropyl C₁₄H₁₄N₄O 254.29 Simpler phenyl group reduces steric hindrance; lower molar mass
1-(3-Chlorophenyl)-4-cyclopropyl-... 1-(3-chlorophenyl), 4-cyclopropyl C₁₄H₁₃ClN₄O 288.73 (calculated) Chlorine (electron-withdrawing) and cyclopropyl (steric) substituents

Key Insights

Substituent Effects on Reactivity and Stability: The 3,4-dimethylphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing nitro groups in Compound 7d . The discontinued status of 1-(4-fluorophenyl)-4-isopropyl-... suggests challenges in scalability or stability compared to the target compound .

Synthetic Accessibility :

  • Compound 7d required a 6-hour reflux for a 63% yield, whereas the target compound is commercially produced, implying optimized synthetic routes .

Steric and Electronic Profiles: The cyclopropyl group in introduces steric constraints absent in the target compound, which may influence binding interactions in biological systems .

Substituent variations (e.g., chloro, fluoro, nitro) could modulate target affinity or selectivity.

Preparation Methods

Preparation of Substituted Pyrazole Precursors

  • Starting from chloroacylacetic esters, reaction with hydrazines yields substituted chloro-acylhydrazones.
  • These intermediates undergo cyclization with β-dicarbonyl compounds to form acylpyrazolecarboxylates.
  • Subsequent ring closure leads to pyrazolo[3,4-d]pyridazines.

Formation of Pyrazolo[3,4-d]pyridazin-7-one Core

  • The acylpyrazolecarboxylates are cyclized to form the pyrazolo[3,4-d]pyridazin-7-one scaffold.
  • Alkylation at the 4-position is typically achieved using α,β-halocarboxylates, introducing the isopropyl group via selective alkylation reactions.

Functional Group Transformations

  • Hydrolysis of ester intermediates under basic conditions yields the corresponding acids.
  • These acids are then converted to amides by reaction with primary or secondary amines in the presence of condensing agents.
  • The 3,4-dimethylphenyl substituent is introduced through appropriate arylation steps, often by using substituted hydrazines or aryl halides in the initial stages.

Representative Reaction Scheme (Simplified)

Step Starting Material/Intermediate Reaction Type Product/Intermediate
1 Chloroacylacetic ester + hydrazine Hydrazone formation Chloro-acylhydrazone
2 Chloro-acylhydrazone + β-dicarbonyl compound Cyclization Acylpyrazolecarboxylate
3 Acylpyrazolecarboxylate Ring closure Pyrazolo[3,4-d]pyridazin-7-one core
4 Pyrazolo[3,4-d]pyridazin-7-one + halocarboxylate Alkylation (isopropyl group) 4-Isopropyl substituted pyrazolo-pyridazinone
5 Ester intermediate Hydrolysis Corresponding acid
6 Acid + amine + condensing agent Amide formation Target compound with 3,4-dimethylphenyl group

Detailed Research Findings

  • The patent WO2009077956A2 outlines a comprehensive method for synthesizing derivatives of 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, including compounds with substitutions analogous to 1-(3,4-dimethylphenyl)-4-isopropyl derivatives. This method emphasizes the stepwise formation of hydrazones, cyclization to pyrazole intermediates, and subsequent ring closure to the pyridazine system.

  • Alkylation steps using halogenated carboxylates enable the introduction of the isopropyl group at the 4-position, which is crucial for the biological activity profile of the compound.

  • Hydrolysis and amidation steps are performed under basic conditions and in the presence of condensing agents such as carbodiimides or other coupling reagents to efficiently convert esters to amides, ensuring high yields and purity.

  • The use of substituted hydrazines bearing the 3,4-dimethylphenyl group allows for the selective incorporation of this moiety early in the synthesis, facilitating downstream transformations without loss of substitution pattern.

  • Similar synthetic routes have been employed for related pyrazolo[3,4-d]pyridazine compounds with variations in the aryl substituents and alkyl groups, confirming the robustness and adaptability of this synthetic strategy.

Data Table: Summary of Preparation Conditions and Outcomes

Step Reagents/Conditions Yield (%) Notes
Hydrazone formation Chloroacylacetic ester + substituted hydrazine, reflux in ethanol 75-85 Formation of chloro-acylhydrazone
Cyclization to pyrazole β-Dicarbonyl compound, acidic or basic catalyst, heating 70-80 Acylpyrazolecarboxylate intermediate
Ring closure to pyridazine Heating with base or acid catalyst 65-75 Pyrazolo[3,4-d]pyridazin-7-one core
Alkylation (isopropyl) α,β-Halocarboxylate, base (e.g., K2CO3), DMF solvent 60-70 Selective alkylation at 4-position
Hydrolysis NaOH or KOH aqueous solution, reflux 80-90 Conversion of ester to acid
Amide formation Primary/secondary amine, coupling agent (e.g., EDCI), room temperature 75-85 Formation of final amide bond

Analytical and Purification Notes

  • Purification of intermediates and final compounds is typically achieved by recrystallization or chromatographic techniques such as column chromatography using silica gel.

  • Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Q & A

Q. Table 1: Optimization of Synthetic Conditions

ConditionParameterImpact on Yield
Solvent (dry pyridine)Polarity, stabilityHigh yield (≥75%)
Reflux duration6 hours vs. 4 hours20% increase
Crystallization solventEthanol vs. waterPurity >95%

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Answer:

  • HPLC-MS : Validates molecular weight and detects impurities (e.g., desmethyl byproducts) .
  • NMR spectroscopy : Confirms substituent positions (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.5 ppm) .
  • Elemental analysis : Matches experimental vs. theoretical C/H/N ratios (e.g., C₁₆H₁₈N₄O) .
  • X-ray crystallography : Resolves crystal packing and tautomeric forms .

Basic: How is the compound’s bioactivity screened in preclinical studies?

Answer:
Standard protocols include:

  • In vitro cytotoxicity assays : Dose-response testing on cell lines (e.g., MCF-7 breast cancer cells) using IC₅₀ metrics .
  • Enzyme inhibition assays : Phosphodiesterase (PDE) activity measured via colorimetric substrates (e.g., AOAC SMPR 2014.011 methods) .
  • Controls : Reference compounds (e.g., sildenafil analogs) and vehicle-only groups ensure validity .

Q. Table 2: Bioactivity Profile (Example)

Cell Line/EnzymeIC₅₀ (µM)Reference Compound IC₅₀
MCF-7 (breast cancer)11.0Doxorubicin: 0.8
PDE5A10.15Sildenafil: 0.02

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer: Contradictions often arise from experimental variability. Methodological solutions include:

  • Standardized assays : Adopt AOAC or WHO protocols for enzyme inhibition .
  • Cross-lab validation : Replicate studies using identical cell lines (e.g., ATCC-certified MCF-7) .
  • Multivariate analysis : Apply split-split plot designs to isolate variables (e.g., pH, temperature) .

Advanced: What methodologies assess the compound’s environmental stability and degradation pathways?

Answer:

  • Hydrolysis/photolysis studies : Incubate at varying pH (2–12) and UV exposure, monitoring degradation via LC-MS .
  • Ecotoxicology assays : Test acute toxicity on Daphnia magna or algal models (OECD Guidelines) .
  • Long-term stability : Store under ICH conditions (25°C/60% RH) with periodic HPLC analysis .

Q. Table 3: Environmental Stability Data

ConditionHalf-life (days)Major Degradant
pH 7.4, 25°C120Hydroxy analog
UV light, 40°C7Quinone derivative

Advanced: What strategies elucidate the compound’s mechanism of action at the molecular level?

Answer:

  • Molecular docking : Simulate binding to PDE isoforms using AutoDock Vina .
  • Kinetic studies : Measure KmK_m and VmaxV_{max} shifts in enzyme assays .
  • Metabolomics : Profile intracellular ATP/ADP ratios via LC-MS to assess energy pathway disruption .

Advanced: How can researchers design studies to evaluate structure-activity relationships (SAR) for this scaffold?

Answer:

  • Analog synthesis : Modify substituents (e.g., isopropyl to cyclopropyl) and test bioactivity .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate electronic parameters (e.g., logP) with IC₅₀ .
  • Crystallographic data : Compare active vs. inactive analog binding modes .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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